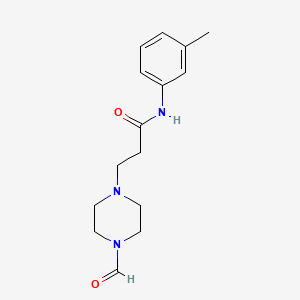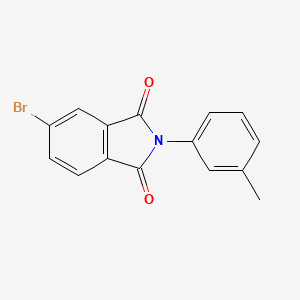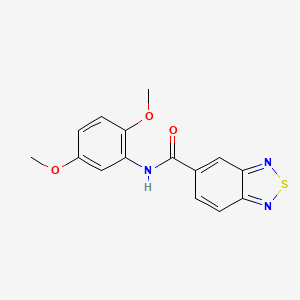![molecular formula C12H10F3N3 B12494960 1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole](/img/structure/B12494960.png)
1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-metil-2-[(1E)-2-[2-(trifluorometil)fenil]diazen-1-il]pirrol es un compuesto heterocíclico que contiene un anillo de pirrol sustituido con un grupo diazenil trifluorometilfenil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-metil-2-[(1E)-2-[2-(trifluorometil)fenil]diazen-1-il]pirrol típicamente implica la reacción de 1-metilpirrol con una sal de diazonio derivada de 2-(trifluorometil)anilina. La reacción se lleva a cabo en condiciones ácidas, a menudo utilizando ácido clorhídrico, para facilitar la formación del intermedio de diazonio. La sal de diazonio luego sufre una reacción de acoplamiento con 1-metilpirrol para formar el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento de la síntesis. Además, se pueden emplear técnicas de purificación como recristalización o cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-metil-2-[(1E)-2-[2-(trifluorometil)fenil]diazen-1-il]pirrol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de pirrol o en el grupo diazenil.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Agentes halogenantes para la sustitución electrófila o nucleófilos como las aminas para la sustitución nucleófila.
Principales Productos Formados
Oxidación: Formación de los derivados N-óxido correspondientes.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de pirrol halogenados o aminados.
Aplicaciones Científicas De Investigación
1-metil-2-[(1E)-2-[2-(trifluorometil)fenil]diazen-1-il]pirrol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su estructura química única y actividad biológica.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 1-metil-2-[(1E)-2-[2-(trifluorometil)fenil]diazen-1-il]pirrol implica su interacción con objetivos moleculares específicos. El grupo trifluorometil aumenta la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. El grupo diazenil puede sufrir reacciones redox, lo que puede conducir a la generación de intermediarios reactivos que interactúan con los componentes celulares. Estas interacciones pueden resultar en varios efectos biológicos, como la inhibición de la actividad enzimática o la interrupción de los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-metil-2-[(1E)-2-[2-(fluorometil)fenil]diazen-1-il]pirrol
- 1-metil-2-[(1E)-2-[2-(clorometil)fenil]diazen-1-il]pirrol
- 1-metil-2-[(1E)-2-[2-(bromometil)fenil]diazen-1-il]pirrol
Unicidad
1-metil-2-[(1E)-2-[2-(trifluorometil)fenil]diazen-1-il]pirrol es único debido a la presencia del grupo trifluorometil, que confiere propiedades fisicoquímicas distintas como un aumento de la lipofilia y la estabilidad metabólica. Estas propiedades pueden mejorar la actividad biológica del compuesto y convertirlo en un candidato valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C12H10F3N3 |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
(1-methylpyrrol-2-yl)-[2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C12H10F3N3/c1-18-8-4-7-11(18)17-16-10-6-3-2-5-9(10)12(13,14)15/h2-8H,1H3 |
Clave InChI |
RNPPZDFKJKECAF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1N=NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12494881.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494898.png)

![N-(4-chlorobenzyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12494906.png)
![methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494914.png)
![N-{[4-ethyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494915.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494924.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B12494931.png)
![7-(3,4-dimethoxyphenyl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12494940.png)

![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B12494949.png)

